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molecular formula C14H14O2 B3255618 2-(3-Phenylphenoxy)ethanol CAS No. 256944-17-9

2-(3-Phenylphenoxy)ethanol

Cat. No. B3255618
M. Wt: 214.26 g/mol
InChI Key: UPXVAAKLDJSZBC-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

The title compund was prepared according to the procedure of Example 114, Step 1 starting from 3-phenylphenol (1.72 g, 10.1 mmol) and ethylene carbonate (0.80 g, 9 1 mmol) and DMF (3 mL). Semi-solid; yield 86%. MS m/z 214 (M)+.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(=O)O[CH2:17][CH2:16][O:15]1>CN(C=O)C>[C:1]1([C:7]2[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=2)[O:13][CH2:17][CH2:16][OH:15])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compund was prepared

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=C(OCCO)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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